2-(2-Bromoethyl)benzaldehyde
Overview
Description
2-(2-Bromoethyl)benzaldehyde is an organic compound with the molecular formula C9H9BrO. It is characterized by the presence of a benzene ring substituted with a bromoethyl group and an aldehyde group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . . These properties could impact the bioavailability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromoethyl)benzaldehyde can be synthesized through several methods. One common method involves the bromination of 2-ethylbenzaldehyde. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the ethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)benzaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 2-(2-bromoethyl)benzoic acid.
Reduction: Formation of 2-(2-bromoethyl)benzyl alcohol.
Scientific Research Applications
2-(2-Bromoethyl)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(2-Bromoethyl)benzaldehyde can be compared with other similar compounds, such as:
2-(2-Chloroethyl)benzaldehyde: Similar structure but with a chloroethyl group instead of a bromoethyl group. It may exhibit different reactivity and selectivity in chemical reactions.
2-(2-Fluoroethyl)benzaldehyde: Contains a fluoroethyl group, which can influence the compound’s electronic properties and reactivity.
2-(2-Iodoethyl)benzaldehyde:
Each of these compounds has unique properties and reactivity patterns, making them suitable for different applications in research and industry.
Properties
IUPAC Name |
2-(2-bromoethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDOYZATHWYOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443076 | |
Record name | 2-(2-bromoethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22901-09-3 | |
Record name | 2-(2-bromoethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromoethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(2-Bromoethyl)benzaldehyde in the synthesis of chiral catalysts and how does this relate to its interaction with its target molecule?
A1: this compound serves as a crucial building block in the synthesis of chiral dihydroisoquinolinium salts, which act as asymmetric catalysts for epoxidation reactions []. Its interaction with enantiomerically pure 4-substituted 5-amino-1,3dioxanes leads to the formation of the dihydroisoquinolinium ring system via a condensation reaction. The chirality of the 5-amino-1,3dioxane molecule is transferred to the resulting dihydroisoquinolinium salt, enabling its function as a chiral catalyst. The specific interaction likely involves the aldehyde group of this compound reacting with the amino group of the 5-amino-1,3dioxane, ultimately forming an imine with the loss of water.
Q2: How effective are these catalysts in asymmetric epoxidation reactions?
A2: The chiral dihydroisoquinolinium salts derived from this compound have shown promising catalytic activity in asymmetric epoxidation reactions, achieving enantiomeric excesses (ee) of up to 71% []. This indicates that these catalysts can effectively differentiate between the two enantiomeric faces of an alkene substrate during the epoxidation process, leading to the preferential formation of one enantiomer over the other.
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